molecular formula C12H16F3N5 B11734370 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11734370
M. Wt: 287.28 g/mol
InChI Key: WLUQVCYQRPNILV-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the two pyrazole rings through a methylamine linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is being investigated for its potential therapeutic effects. Its unique structure allows it to modulate various biological pathways, making it a candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its dual pyrazole structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile compound with broad applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-8-4-9(19(2)17-8)6-16-7-10-5-11(12(13,14)15)18-20(10)3/h4-5,16H,6-7H2,1-3H3

InChI Key

WLUQVCYQRPNILV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC(=NN2C)C(F)(F)F)C

Origin of Product

United States

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